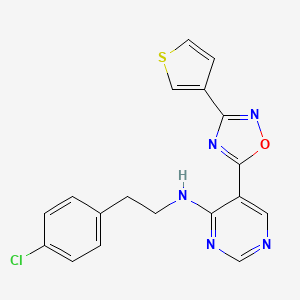
N-(4-chlorophenethyl)-5-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)pyrimidin-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-chlorophenethyl)-5-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)pyrimidin-4-amine is a useful research compound. Its molecular formula is C18H14ClN5OS and its molecular weight is 383.85. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
N-(4-chlorophenethyl)-5-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)pyrimidin-4-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological properties, mechanisms of action, and relevant studies.
Chemical Structure and Properties
The compound has the following structural formula:
Key Properties
| Property | Value |
|---|---|
| Molecular Weight | 365.86 g/mol |
| CAS Number | 941961-84-8 |
| Solubility | Soluble in DMSO and DMF |
| Melting Point | Not determined |
The biological activity of this compound is primarily attributed to its interaction with various biological targets. It is believed to exert its effects through:
- Inhibition of Enzymes : The oxadiazole moiety may interact with enzymes involved in metabolic pathways.
- Antimicrobial Activity : Similar compounds have shown promising antimicrobial properties against both Gram-positive and Gram-negative bacteria.
- Anticancer Potential : Some studies suggest that pyrimidine derivatives can inhibit tumor growth by inducing apoptosis in cancer cells.
Antimicrobial Activity
Research indicates that derivatives of similar structures exhibit significant antimicrobial properties. For instance, compounds containing thiophene and oxadiazole rings have demonstrated activity against various pathogens:
- Gram-positive bacteria : Staphylococcus aureus, Bacillus subtilis
- Gram-negative bacteria : Escherichia coli, Pseudomonas aeruginosa
- Fungi : Candida spp.
The minimum inhibitory concentration (MIC) values for these compounds vary widely but often fall within the range of 32 to 1024 µg/mL depending on the specific substituents on the aromatic rings .
Anticancer Activity
In vitro studies have shown that similar pyrimidine derivatives can inhibit the proliferation of cancer cell lines. For example, a study found that certain pyrimidine-based compounds exhibited IC50 values in the micromolar range against human cancer cell lines, indicating their potential as anticancer agents .
Case Studies
-
Case Study on Antimicrobial Efficacy :
A study evaluated the antimicrobial efficacy of various thiophene-containing compounds against resistant strains. The results indicated that compounds similar to this compound exhibited potent activity against multidrug-resistant strains, suggesting their potential use in treating resistant infections . -
Case Study on Anticancer Properties :
In another study focusing on pyrimidine derivatives, researchers synthesized a series of compounds and tested their effects on cancer cell lines. The findings revealed that certain derivatives induced apoptosis and inhibited cell cycle progression at low concentrations, supporting their development as therapeutic agents for cancer treatment .
Propriétés
IUPAC Name |
N-[2-(4-chlorophenyl)ethyl]-5-(3-thiophen-3-yl-1,2,4-oxadiazol-5-yl)pyrimidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClN5OS/c19-14-3-1-12(2-4-14)5-7-21-17-15(9-20-11-22-17)18-23-16(24-25-18)13-6-8-26-10-13/h1-4,6,8-11H,5,7H2,(H,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDDSTUCZZWXHQV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCNC2=NC=NC=C2C3=NC(=NO3)C4=CSC=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClN5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














